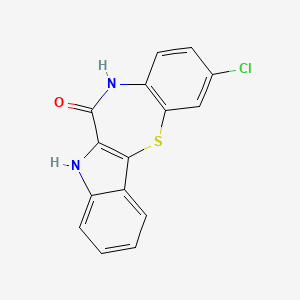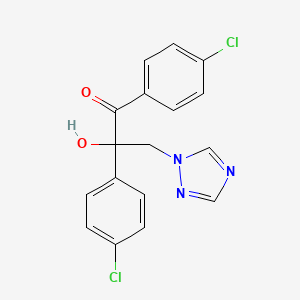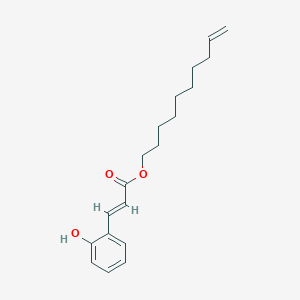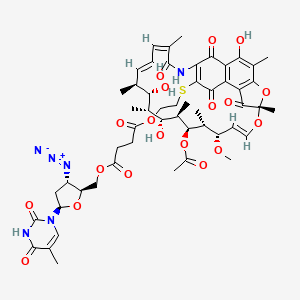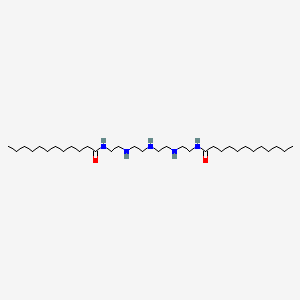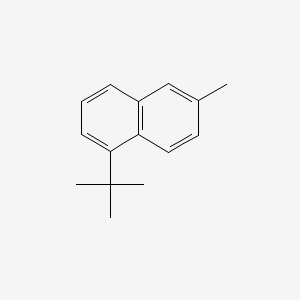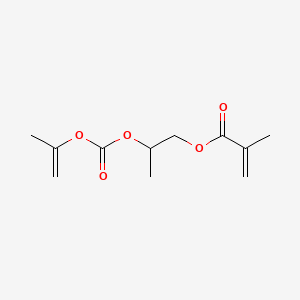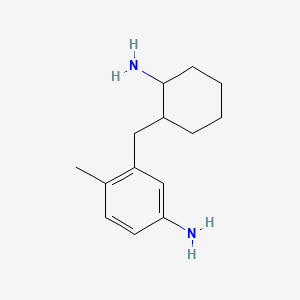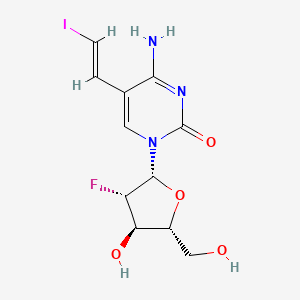
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but has been modified to include a fluorine atom and an iodovinyl group. These modifications can significantly alter its biological activity and stability, making it a valuable compound for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar moiety with a protected cytosine derivative.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Iodovinylation: The iodovinyl group is introduced through a halogenation reaction, often using iodine and a suitable vinyl precursor.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodovinyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reaction studies.
Biology: This compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine atom and iodovinyl group can enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell DNA, leading to inhibition of replication and cell death.
Comparación Con Compuestos Similares
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine can be compared with other nucleoside analogs, such as:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Similar in structure but lacks the iodovinyl group, which may result in different biological activity and stability.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine: Similar but without the iodovinyl modification, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific modifications, which can enhance its biological activity and stability compared to other nucleoside analogs.
Propiedades
Número CAS |
95740-15-1 |
|---|---|
Fórmula molecular |
C11H13FIN3O4 |
Peso molecular |
397.14 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13FIN3O4/c12-7-8(18)6(4-17)20-10(7)16-3-5(1-2-13)9(14)15-11(16)19/h1-3,6-8,10,17-18H,4H2,(H2,14,15,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
Clave InChI |
KSNYIKXEJILSFV-TUSGKMHUSA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/I |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


